molecular formula C9H6F2N2O B1275081 2-cyano-N-(3,4-difluorophenyl)acetamide CAS No. 541519-41-9

2-cyano-N-(3,4-difluorophenyl)acetamide

Cat. No. B1275081
Key on ui cas rn: 541519-41-9
M. Wt: 196.15 g/mol
InChI Key: NNNLNPCGSUYAKL-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

A mixed solution of 3,4-difluoroaniline (10 g, 77.5 mmol) and ethyl cyanoacetate (10.5 g, 92.9 mmol) was heated to 180° C. and stirred for 8 hr. After cooling to room temperature, the mixture was dissolved in ethyl acetate/tetrahydrofuran and washed with water and saturated brine in this order. The mixture was dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was washed with ethyl acetate and collected by filtration to give the title compound (7.6 g, 56%) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[C:10]([CH2:12][C:13](OCC)=[O:14])#[N:11]>C(OCC)(=O)C.O1CCCC1>[C:10]([CH2:12][C:13]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([F:9])=[C:2]([F:1])[CH:3]=1)=[O:14])#[N:11] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
Quantity
10.5 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the obtained residue was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(#N)CC(=O)NC1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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